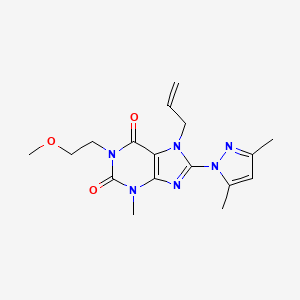

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3/c1-6-7-21-13-14(18-16(21)23-12(3)10-11(2)19-23)20(4)17(25)22(15(13)24)8-9-26-5/h6,10H,1,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIVCOWLIWENAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a purine-like core with various substituents that may influence its biological properties.

Research indicates that compounds similar to this one often exhibit activity through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .

- Antioxidant Properties : Pyrazole derivatives can also act as antioxidants, reducing oxidative stress in cells and potentially preventing damage associated with various diseases .

- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways, influencing processes such as apoptosis and proliferation .

Anticancer Activity

Several studies have reported on the anticancer potential of pyrazole derivatives. For example:

The compound's ability to inhibit VEGFR-2 suggests it may be effective in treating cancers that rely on angiogenesis for growth.

Structure-Activity Relationship (SAR)

A comparative analysis of structural modifications provides insights into the biological activity:

- Electron-donating groups (e.g., methoxy) tend to enhance activity against prostate cancer cell lines.

- Electron-withdrawing groups (e.g., nitro) generally reduce activity but can still provide useful insights into modifying the compound for improved efficacy .

Case Studies

In vitro studies have demonstrated the potential of pyrazole derivatives in targeting specific cancer types:

- Prostate Cancer : A series of pyrazole derivatives were synthesized and tested against PC-3 prostate cancer cells. The most potent compounds exhibited significant anti-proliferative effects.

- Breast Cancer : Another study evaluated the effects of similar compounds on MCF-7 breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis.

Scientific Research Applications

Research has indicated that compounds with similar structures to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione possess various biological activities:

Antioxidant Properties

Studies have shown that derivatives of purine can exhibit significant antioxidant activities. For instance, research by Кorobko et al. (2018) investigated the antioxidant properties of pyrazole-substituted 1,3-dimethylxanthine derivatives. The findings suggest that such compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has also been explored. A study conducted by Bhatia et al. (2016) focused on similar purine derivatives and their ability to inhibit inflammatory pathways. The results indicated promising anti-inflammatory activity, suggesting that these compounds could be developed into therapeutic agents for conditions characterized by chronic inflammation .

Potential Anti-asthmatic Activity

Another area of interest is the potential use of these compounds as anti-asthmatic agents. Bhatia et al. highlighted the activity of 1,3-dimethyl derivatives in modulating bronchial responsiveness and reducing airway inflammation . This opens avenues for further exploration into the therapeutic applications of this compound in respiratory diseases.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

Q & A

Q. What are the recommended synthetic routes for 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with purine-2,6-dione scaffolds functionalized with a 2-methoxyethyl group at N1. Introduce the 3,5-dimethylpyrazole moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) .

- Step 2: For the 7-(prop-2-en-1-yl) substituent, employ alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C. Monitor regioselectivity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

- Optimization: Use copper sulfate/sodium ascorbate catalysts for click chemistry modifications if further functionalization is needed . Purify intermediates via column chromatography (silica gel, gradient elution) to minimize side products .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

Methodological Answer:

- Approach 1: Use co-solvents like DMSO (≤5% v/v) to enhance solubility while ensuring biocompatibility .

- Approach 2: Synthesize prodrugs by modifying the 2-methoxyethyl group with hydrophilic moieties (e.g., PEG chains) .

- Validation: Conduct dynamic light scattering (DLS) to confirm colloidal stability and avoid aggregation in buffer solutions.

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR to verify substituents (e.g., allyl protons at δ 5.2–5.8 ppm, pyrazole CH₃ at δ 2.1–2.3 ppm) .

- HRMS: Confirm molecular weight (C₂₂H₂₆N₆O₃; exact mass 422.489) with ≤2 ppm error .

- IR: Validate carbonyl stretches (purine-2,6-dione C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at N7 or pyrazole rings) influence bioactivity?

Methodological Answer:

- Design: Compare analogs with phenethyl (C₂₂H₂₆N₆O₃) vs. allyl (C₂₀H₂₄N₆O₃) groups at N7 to assess steric/electronic effects .

- Assays:

- Enzymatic: Test inhibition of xanthine oxidase or adenosine receptors using fluorescence-based assays.

- Computational: Perform molecular docking (AutoDock Vina) to evaluate binding affinity changes .

- Data Analysis: Use IC₅₀ shifts ≥10% to prioritize lead compounds.

Q. How can contradictory data from different synthetic protocols (e.g., solvent systems, catalysts) be reconciled?

Methodological Answer:

-

Case Study: Compare yields from THF/water (copper catalysis) vs. ethanol (thermal alkylation) routes .

-

Resolution:

- Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity).

- Validate reproducibility via interlaboratory trials.

-

Table 1: Yield Comparison Under Varied Conditions

Solvent System Catalyst Yield (%) Purity (HPLC) THF/H₂O (1:1) CuSO₄ 78 98.5 Ethanol None 52 95.2

Q. What strategies mitigate side reactions during functionalization of the allyl group?

Methodological Answer:

- Problem: Allyl groups undergo undesired cyclization or oxidation.

- Solution:

- Use radical inhibitors (e.g., BHT) during alkylation.

- Perform reactions under inert atmosphere (N₂/Ar) to prevent peroxide formation .

- Monitor by LC-MS for early detection of dimers/oligomers.

Q. How can computational modeling predict metabolic stability or toxicity?

Methodological Answer:

- Tools:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate hepatic clearance, CYP450 inhibition.

- DFT Calculations: Analyze electron density at reactive sites (e.g., allyl group) to predict metabolic oxidation .

- Validation: Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes).

Q. What are best practices for resolving crystallinity issues in X-ray diffraction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.